Ethyl 2,2,2-trifluoroethyl oxalate

Description

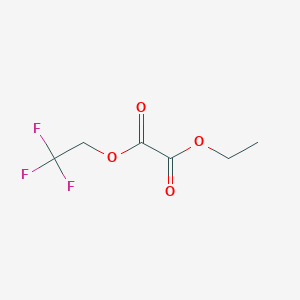

Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 2-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c1-2-12-4(10)5(11)13-3-6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTUHAQSICWITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis

Role as a Reagent for Selective Functionalization

The primary role of ethyl 2,2,2-trifluoroethyl oxalate (B1200264) in selective functionalization stems from the differential reactivity of its two ester groups. The 2,2,2-trifluoroethyl group is a significantly better leaving group than the ethyl group due to the strong electron-withdrawing effect of the three fluorine atoms. This electronic disparity renders the carbonyl carbon adjacent to the trifluoroethoxy group more electrophilic and susceptible to nucleophilic attack.

Consequently, a nucleophile will preferentially react at the trifluoroethoxycarbonyl site, leaving the ethoxycarbonyl group intact. This inherent chemoselectivity allows for the stepwise introduction of different nucleophiles, making it an ideal reagent for the synthesis of unsymmetrical molecules without the need for complex protection-deprotection strategies. This targeted reactivity is a key advantage in designing efficient and atom-economical synthetic routes.

Preparation of Unsymmetrical Oxamides

One of the most well-documented applications of ethyl 2,2,2-trifluoroethyl oxalate is in the synthesis of unsymmetrical oxamides, which are important structural motifs in medicinal chemistry and materials science.

Researchers have successfully developed one-pot parallel synthesis methods for creating libraries of N¹,N²-disubstituted oxamides using reagents like bis(2,2,2-trifluoroethyl) oxalate and related compounds. fluoromart.com These protocols leverage the sequential reactivity of the oxalate esters. In a typical one-pot procedure, the first amine is introduced, which selectively displaces the more reactive trifluoroethoxy group. Without isolating the intermediate, a second, different amine is then added to react with the remaining less reactive ester group, yielding the final unsymmetrical oxamide (B166460). This approach is highly efficient for generating chemical libraries for high-throughput screening. For instance, a one-pot synthesis of N¹-aryl-N²-alkyl-substituted oxamides has been effectively developed using the related reagent, 2,2,2-trifluoroethyl chlorooxoacetate. nih.gov This streamlined process avoids the need to purify intermediates, saving time and resources, and has been successfully applied to gram-scale synthesis. rsc.org

Table 1: Comparison of Reagents in Unsymmetrical Oxamide Synthesis

| Reagent | Key Feature | Advantage in One-Pot Synthesis |

| This compound | Differential reactivity of ethyl and trifluoroethyl ester groups. | Allows for sequential, selective addition of two different amines in a single reaction vessel. |

| 2,2,2-Trifluoroethyl chlorooxoacetate | High reactivity of the acyl chloride function. | Enables efficient synthesis of oxamide libraries with high efficiency. nih.gov |

| Bis(2,2,2-trifluoroethyl) oxalate | Two highly reactive trifluoroethyl ester groups. | Useful for parallel synthesis of aliphatic oxamides, though may require harsher conditions. |

The presence of the trifluoroethyl group significantly enhances the reactivity of the oxalate compared to its non-fluorinated counterparts like diethyl oxalate or ethyl chlorooxoacetate. In a study that involved the synthesis of a 45-member oxamide library, the fluorinated reagent 2,2,2-trifluoroethyl chlorooxoacetate demonstrated 20–30% higher efficiency than ethyl chlorooxoacetate. nih.gov This increased reactivity is attributed to the superior leaving group ability of the trifluoroethoxy group, which facilitates the nucleophilic substitution steps.

The chemoselectivity is a direct result of the two different ester groups within the same molecule. The initial nucleophilic attack occurs predictably at the more electrophilic carbonyl center associated with the trifluoroethyl ester, ensuring the formation of a single primary intermediate and leading to high yields of the desired unsymmetrical product.

The robust and selective nature of this reagent has been harnessed in the synthesis of complex and biologically active molecules. A notable example is its application in preparing oxamide-containing HIV entry inhibitors. nih.gov The oxamide core is a critical pharmacophore in these inhibitors, and the ability to efficiently and selectively introduce different aryl and alkyl substituents via one-pot protocols is a significant advantage in developing structure-activity relationships for these drug candidates. The reliability of this synthetic method makes it a valuable tool for medicinal chemists working on complex therapeutic agents.

Potential in Other Esterification and Acylation Reactions

While the synthesis of oxamides is its most prominent application, the reactivity profile of this compound suggests significant potential in other esterification and acylation reactions. The highly electrophilic nature of the trifluoroethoxycarbonyl group makes it a potent acylating agent for a variety of nucleophiles beyond amines, including alcohols and thiols.

This allows for the potential synthesis of unsymmetrical oxalate monoesters or monothioesters. Furthermore, the intermediate formed after the first selective substitution—an ethyl oxamate (B1226882) in the case of reaction with an amine—is itself a versatile building block. This intermediate could undergo further transformations, such as reduction or reaction with organometallic reagents, to access a wider range of functionalized molecules. Its stability and low volatility also make it a practical reagent in various synthetic contexts. Although specific examples in the literature are less common than for oxamide synthesis, the fundamental principles of its reactivity strongly support its utility as a selective acylating agent for constructing diverse molecular architectures.

Applications in Electrochemical Energy Storage Systems

Electrolyte Additive for Lithium-Ion Batteries

The introduction of fluorinated oxalate (B1200264) compounds into an electrolyte formulation can have a significant impact on the battery's longevity and operational stability.

The use of fluorinated additives, such as Bis(2,2,2-trifluoroethyl) carbonate (TFEC), has been shown to improve battery performance. When used as a co-solvent, TFEC can lead to superior electrochemical performance, achieving up to 90% capacity retention between the 5th and 200th cycle, a notable improvement over the 76% retention for benchmark electrolytes. rsc.org Similarly, in high-nickel cathode lithium-metal batteries, the addition of a fluorinated linear carbonate, ethyl 2‐(2‐fluoroethoxy)ethyl carbonate (EFEEC), to a dual-salt electrolyte system resulted in a capacity retention of 76.0% after 200 cycles, even under high-voltage conditions. researchgate.net In another study involving nickel-rich cathodes, the use of Bis(2,2,2-trifluoroethyl) carbonate (BTFC) as part of a synergistic electrolyte with succinonitrile (B93025) (SN) led to a significant improvement in capacity retention from 53.3% to 82.1% after 100 cycles. researchgate.net

Table 1: Performance Improvement with Fluorinated Additives

| Additive | Battery System | Performance Metric | Result |

|---|---|---|---|

| Bis(2,2,2-trifluoroethyl) carbonate (TFEC) | Li-ion | Capacity Retention (5th-200th cycle) | 90% rsc.org |

| Ethyl 2‐(2‐fluoroethoxy)ethyl carbonate (EFEEC) | High-Ni NMC/Li-metal | Capacity Retention (after 200 cycles) | 76.0% researchgate.net |

This table presents data for compounds structurally related to Ethyl 2,2,2-trifluoroethyl oxalate to illustrate the potential effects of fluorination.

Fluorinated compounds generally exhibit high thermal and electrochemical stability. sigmaaldrich.com For instance, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in combination with lithium difluoro(oxalato)borate (LiODFB) creates a dual-salt electrolyte with significantly better thermal stability than conventional LiPF₆ electrolytes. nih.gov This dual-salt system was found to be stable up to 271.0 °C in accelerated rate calorimetry tests. nih.gov The high oxidation stability of fluorinated additives can prevent large-scale oxidation of the electrolyte on the cathode surface, which is particularly beneficial for high-voltage battery applications. acs.org The oxalate group, as seen in additives like lithium bis(oxalate)borate (LiBOB), also contributes to forming stable interfaces. researchgate.net

The formation of a stable and effective Solid Electrolyte Interphase (SEI) is critical for the long-term performance and safety of lithium-ion batteries. nih.gov Additives play a crucial role in tailoring the properties of this layer.

Fluorinated additives like fluoroethylene carbonate (FEC) and Bis(2,2,2-trifluoroethyl) carbonate (DFDEC) are known to decompose on the anode surface to form a robust, LiF-rich SEI. sigmaaldrich.comnih.gov This LiF-based layer is dense, uniform, and provides excellent protection, preventing further electrolyte decomposition and suppressing the growth of lithium dendrites. nih.gov The fundamental principle is that the additive molecules are reduced at a higher potential than the primary electrolyte solvents, allowing for the preemptive formation of a stable passivation film. nih.gov Similarly, oxalate-containing additives like lithium bis(oxalate)borate (LiBOB) are known to form thin, stiff, and electrochemically stable SEI layers. researchgate.net The combination of a fluorinated group and an oxalate group in a single molecule like this compound could therefore synergistically contribute to a highly protective and stable SEI.

Role in Solid Electrolyte Interphase (SEI) Formation and Optimization

Exploration in Emerging Battery Technologies

The development of next-generation battery systems beyond conventional lithium-ion technology is critical for meeting future energy storage demands. Sodium-ion batteries and solid-state batteries are two of the most promising candidates, and the role of electrolyte components is a key area of research.

Sodium-ion batteries (NIBs) are gaining significant attention as a potential alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. However, the larger ionic radius of Na+ compared to Li+ presents challenges related to electrode stability and the formation of a stable SEI. The use of fluorinated additives in NIB electrolytes is a promising strategy to address these issues. nih.govnih.gov

While direct research on the application of this compound in sodium-ion batteries is not extensively documented in publicly available literature, the known functions of similar fluorinated and oxalate-containing compounds allow for an informed hypothesis of its potential benefits. Fluorinated additives like fluoroethylene carbonate (FEC) have been shown to be effective in forming a stable and robust SEI on the surface of the anode in NIBs. nih.govresearchgate.net This SEI layer is crucial for preventing the continuous decomposition of the electrolyte and minimizing the irreversible loss of sodium ions during cycling. The trifluoroethyl group in this compound is expected to contribute to the formation of a fluorine-rich SEI, which can enhance the electrochemical stability and cycle life of sodium-ion cells.

Furthermore, the oxalate functionality can also play a role in stabilizing the electrode-electrolyte interface. Oxalate-based compounds have been explored as anion-redox-active cathode materials and as additives that can decompose to form beneficial surface layers. mdpi.com The synergistic effect of the trifluoroethyl and oxalate groups could potentially lead to improved performance in sodium-ion battery systems.

Solid-state batteries (SSBs) represent a significant leap forward in battery technology, offering the potential for higher energy density and enhanced safety by replacing the flammable liquid electrolyte with a solid-state electrolyte (SSE). However, a major challenge in SSBs is achieving a stable and low-resistance interface between the solid electrolyte and the electrodes.

Fluorinated compounds are being investigated to address these interfacial issues. The in-situ formation of a lithium fluoride (B91410) (LiF)-rich interphase has been shown to suppress the growth of lithium dendrites, a critical failure mechanism in solid-state lithium metal batteries. nih.gov Fluorinated poly-oxalate electrolytes have also been demonstrated to stabilize both the anode and cathode interfaces in all-solid-state batteries. nih.gov These electrolytes can form a LiF-based solid-electrolyte interphase, which improves interfacial compatibility. nih.gov

Given these findings, this compound could be a valuable component in the development of solid-state batteries. Its trifluoroethyl group could facilitate the formation of a protective, F-rich layer at the electrode-electrolyte interface, thereby improving the stability and performance of all-solid-state cells. The oxalate component may also contribute to a more stable interface, particularly at the cathode.

Comparative Studies with Other Fluorinated Electrolyte Components

The performance of this compound as an electrolyte additive can be contextualized by comparing its anticipated properties with those of other well-studied fluorinated electrolyte components. The primary role of these additives is to enhance the electrochemical stability window of the electrolyte and to form a protective interface on the electrodes.

Fluorinated carbonates, such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC), are widely used additives. They are known to form a stable SEI on graphite (B72142) and silicon anodes, leading to improved cycle life and Coulombic efficiency. nih.govacs.org The introduction of fluorine into the carbonate structure lowers the energy of the lowest unoccupied molecular orbital (LUMO), making it more readily reducible at the anode surface to form a robust, LiF-containing SEI. acs.org However, a high degree of fluorination can sometimes lead to increased viscosity and reduced ionic conductivity. researchgate.net

Fluorinated ethers are another important class of electrolyte components. They generally exhibit good reductive stability and can be beneficial for lithium metal anodes. acs.org For instance, bis(2,2,2-trifluoroethyl) ether has been investigated as a co-solvent to mitigate self-discharge in lithium-sulfur batteries.

Compared to these, this compound offers a unique combination of functionalities. The trifluoroethyl group provides the benefits of fluorination, while the oxalate group can participate in interfacial film formation, potentially through different mechanisms than carbonate or ether groups. The asymmetric nature of the molecule might also influence its solvation properties and electrochemical behavior.

Below is a comparative table of various fluorinated electrolyte additives and their observed effects in battery systems.

| Additive/Co-solvent | Key Structural Feature(s) | Primary Observed Effects | Reference(s) |

| Fluoroethylene Carbonate (FEC) | Cyclic carbonate with one fluorine atom | Forms a stable, LiF-rich SEI on the anode; improves cycling stability. | nih.govacs.orgacs.org |

| Difluoroethylene Carbonate (DFEC) | Cyclic carbonate with two fluorine atoms | Enhances SEI stability, particularly in high-voltage applications. | acs.org |

| Bis(2,2,2-trifluoroethyl) ether | Fluorinated ether | Mitigates self-discharge in Li-S batteries by forming a protective anode film. | |

| This compound | Asymmetric oxalate ester with a trifluoroethyl group | Hypothesized to form a stable, F-rich SEI/CEI; potential for synergistic effects from oxalate and trifluoroethyl groups. |

The systematic study of this compound and its direct comparison with these established additives through detailed electrochemical testing and surface analysis will be crucial to fully elucidate its potential and optimize its application in next-generation energy storage systems.

Spectroscopic and Structural Characterization of Ethyl 2,2,2 Trifluoroethyl Oxalate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. For Ethyl 2,2,2-trifluoroethyl oxalate (B1200264), Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are key analytical techniques.

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Analysis

The IR spectrum of Ethyl 2,2,2-trifluoroethyl oxalate is characterized by strong absorption bands that are indicative of its ester and fluorinated nature. The most prominent peaks are associated with the carbonyl (C=O) groups of the oxalate moiety and the carbon-fluorine (C-F) bonds of the trifluoroethyl group.

Diagnostic peaks for this compound typically appear in the following regions:

1780–1820 cm⁻¹: This region corresponds to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the oxalate ester. The presence of the highly electronegative trifluoroethyl group can shift these frequencies compared to non-fluorinated dialkyl oxalates.

1120–1250 cm⁻¹: This range is characteristic of the strong C-F stretching vibrations of the trifluoromethyl (-CF₃) group. soton.ac.uk

Additional bands related to C-O and C-C stretching, as well as CH₂, and CH₃ bending vibrations from the ethyl group, are also present but are generally of lower intensity and can be found in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1780–1820 | C=O Stretching | Oxalate Ester |

| 1120–1250 | C-F Stretching | Trifluoromethyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the ethyl and the 2,2,2-trifluoroethyl groups.

Ethyl Group:

A triplet signal is observed around δ 1.2–1.4 ppm , corresponding to the methyl protons (-CH₃). The triplet splitting pattern arises from the coupling with the adjacent methylene (B1212753) protons.

A quartet signal appears in the range of δ 4.2–4.4 ppm , which is assigned to the methylene protons (-OCH₂CH₃). This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet pattern is a result of coupling with the methyl protons. soton.ac.uk

2,2,2-Trifluoroethyl Group:

A quartet signal is found further downfield at approximately δ 4.5–4.7 ppm . soton.ac.uk This signal corresponds to the methylene protons (-OCH₂CF₃). The significant downfield shift is due to the strong electron-withdrawing effect of the -CF₃ group. The quartet splitting is a result of coupling with the three neighboring fluorine atoms.

Table 2: Typical ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.2–1.4 | Triplet | -OCH₂CH ₃ |

| ~4.2–4.4 | Quartet | -OCH ₂CH₃ |

| ~4.5–4.7 | Quartet | -OCH ₂CF₃ |

¹³C NMR Spectroscopy

While specific experimental data for this compound is not widely published, the chemical shifts can be estimated based on data from related asymmetrical oxalate esters and known substituent effects. The electron-withdrawing nature of the oxygen and trifluoromethyl groups significantly influences the chemical shifts.

Ethyl Group Carbons:

The methyl carbon (-CH₃) is expected to resonate in the range of δ 13–15 ppm .

The methylene carbon (-OCH₂CH₃) will be shifted downfield to approximately δ 60–65 ppm due to the adjacent oxygen.

2,2,2-Trifluoroethyl Group Carbons:

The methylene carbon (-OCH₂CF₃) is anticipated around δ 60–65 ppm , but will be split into a quartet due to one-bond coupling with the three fluorine atoms.

The trifluoromethyl carbon (-CF₃) will be significantly downfield, likely in the range of δ 120–125 ppm , and will appear as a quartet due to the C-F coupling.

Oxalate Carbonyl Carbons:

The two carbonyl carbons (C=O) are expected to have slightly different chemical shifts due to the different ester groups. They are predicted to appear in the range of δ 155–165 ppm .

Table 3: Estimated ¹³C NMR Chemical Shifts for this compound

| Estimated Chemical Shift (ppm) | Assignment |

|---|---|

| ~13–15 | -OCH₂C H₃ |

| ~60–65 | -OC H₂CH₃ |

| ~60–65 (quartet) | -OC H₂CF₃ |

| ~120–125 (quartet) | -OC H₂C F₃ |

| ~155–165 | C =O (ester) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

A singlet is typically observed around δ -75 ppm (relative to CFCl₃). nih.gov The exact chemical shift can be influenced by the solvent and concentration. The presence of a single peak confirms the -CF₃ group. soton.ac.uk

Advanced Spectroscopic Techniques for Transient Species (e.g., Time-Resolved EPR)

There is a lack of published studies employing advanced spectroscopic techniques like time-resolved Electron Paramagnetic Resonance (EPR) specifically on this compound. However, time-resolved EPR is a powerful method for studying transient radical species that could potentially be generated from this molecule.

For instance, under conditions such as photolysis or radiolysis, it is conceivable that this compound could form radical anions. Time-resolved EPR could be used to detect and characterize such short-lived species. Studies on other fluorinated compounds have shown that EPR can identify radical anions and track their subsequent reactions, such as defluorination. osti.gov The technique provides information on the chemical nature and geometry of transient radical pairs. nih.gov

Elucidation of Molecular Characteristics and Structural Parameters

General Conformation: Like other simple oxalate esters, the central C-C bond of the oxalate moiety likely allows for rotational flexibility. Computational studies on dimethyl oxalate suggest that the most stable conformation has the two ester groups in a trans orientation. researchgate.net

Influence of the Trifluoromethyl Group: The highly electronegative trifluoromethyl group is known to have a significant impact on molecular structure. It can shorten adjacent C-O bonds due to the anomeric effect. nih.gov This effect involves the donation of electron density from the oxygen lone pair into the antibonding orbital of the C-F bond. This would suggest that the C-O bond in the trifluoroethyl portion of the molecule may be shorter and stronger than the corresponding C-O bond in the ethyl group. The presence of the bulky -CF₃ group will also influence the local steric environment.

A summary of the compounds mentioned in this article is provided in the table below.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl oxalate |

| Trifluoroethanol |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio Calculations)

Quantum chemical methods are instrumental in elucidating the fundamental properties of molecules at the electronic level. For a compound like Ethyl 2,2,2-trifluoroethyl oxalate (B1200264), these calculations can predict its geometry, electronic structure, and conformational preferences, which are crucial determinants of its physical and chemical characteristics.

Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Ethyl 2,2,2-trifluoroethyl oxalate, these calculations would reveal key bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, particularly the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO), dictates its reactivity. The presence of the highly electronegative fluorine atoms in the trifluoroethyl group is expected to have a significant impact on the electronic properties of the oxalate moiety. This electron-withdrawing effect would likely lower the energy of the LUMO, making the molecule more susceptible to reduction, a key process in the formation of the solid electrolyte interphase (SEI) on the anode of a lithium-ion battery.

Table 1: Predicted General Trends in Geometric and Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Trend/Value | Influence of Functional Groups |

| Optimized Geometry | ||

| C=O bond length | Shorter than in non-fluorinated oxalates | Electron-withdrawing CF3 group strengthens the carbonyl bond. |

| C-O bond length | Longer than in non-fluorinated oxalates | Inductive effect weakens the single bond. |

| Electronic Structure | ||

| HOMO Energy | Lowered | The trifluoroethyl group stabilizes the molecule, lowering the HOMO energy and increasing oxidative stability. |

| LUMO Energy | Lowered | The strong electron-withdrawing nature of the trifluoroethyl group significantly lowers the LUMO, increasing susceptibility to reduction. |

| Dipole Moment | Increased | The asymmetric nature and the presence of highly polar C-F bonds lead to a significant molecular dipole. |

This table presents predicted trends based on computational studies of similar fluorinated and non-fluorinated oxalate and ester compounds. Specific values would require dedicated DFT calculations for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is crucial for mapping out the potential reaction pathways of electrolyte components, especially their decomposition mechanisms, which are fundamental to the formation and properties of the SEI layer.

For this compound, computational studies would likely focus on its reductive decomposition at the anode surface. The lowered LUMO energy suggests that it would be more readily reduced than non-fluorinated counterparts. Theoretical calculations can identify the most likely initial reduction steps, which could involve the transfer of one or two electrons to the oxalate moiety. Subsequent bond-breaking and rearrangement steps can then be modeled to predict the formation of stable decomposition products. These products are the building blocks of the SEI, and their composition, particularly the presence of lithium fluoride (B91410) (LiF) resulting from the defluorination of the trifluoroethyl group, is highly desirable for a stable and effective SEI.

Simulations of Interfacial Phenomena in Electrolyte Systems

While specific molecular dynamics (MD) simulations of this compound at an electrode-electrolyte interface are not documented, the principles from simulations of similar systems can be applied. MD simulations can provide a dynamic picture of how this additive behaves in a complex electrolyte solution and how it interacts with the electrode surface.

These simulations would likely show that the polar oxalate head of the molecule orients towards the charged electrode surface. In the context of a lithium-ion battery, the simulations could model the process of Li+ ion solvation and desolvation in the presence of this additive. The trifluoroethyl group, being less polar, would likely orient away from the electrode and could contribute to the formation of a more robust and less soluble SEI layer. The simulations could also provide insights into the transport properties of Li+ ions through the electrolyte and the forming SEI, which are critical for battery performance.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of oxalates, providing the necessary separation from complex sample matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods, each with specific advantages and requirements.

High-performance liquid chromatography is widely accepted for oxalate (B1200264) analysis due to its cost-effectiveness, selectivity, and ease of operation. nih.gov The method typically involves separating the oxalate from other components in a liquid mobile phase as it passes through a stationary phase packed into a column.

Reversed-phase columns, such as C18, are commonly employed for the separation of oxalates and their derivatives. elsevier.es Detection is often achieved using a UV detector, as the oxalate peak can be measured spectrophotometrically at specific wavelengths, such as 220 nm. unav.edu To enhance detection, a derivatization step can be performed prior to injection, where oxalate is reacted with a UV-active compound like o-phenylenediamine to form a derivative with strong UV absorbance. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often preferred as it can lead to more stable baselines compared to gradient elution. mdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150mm x 4.6mm, 5µm) | elsevier.es |

| Mobile Phase | Aqueous formic acid and methanol or acetonitrile | elsevier.es |

| Elution | Isocratic | mdpi.com |

| Flow Rate | 0.3 - 1.0 mL/min | elsevier.esresearchgate.net |

| Detection | UV Spectrophotometry (e.g., 220 nm or 237 nm) | unav.eduresearchgate.net |

| Temperature | 35 °C | elsevier.es |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, oxalic acid and its salts are non-volatile, making direct GC analysis impractical. mdpi.commdpi.com Therefore, a crucial prerequisite for GC analysis of oxalates is a derivatization step to convert them into volatile ester derivatives. mdpi.comnih.gov This process, typically an esterification reaction, transforms the analyte into a form that can be readily vaporized and passed through the GC column.

Once derivatized, the sample is injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. Mass spectrometry (MS) is frequently coupled with GC (GC-MS) for detection. medjournal360.comresearchgate.net This provides high sensitivity and specificity, allowing for precise quantification and structural confirmation of the analyte. medjournal360.com The use of an internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-oxalate), is common practice to improve the accuracy and precision of the quantification. mdpi.comnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization | Required (e.g., esterification, silylation) | nih.govresearchgate.net |

| Column | Capillary column (e.g., DB-5ms) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | mdpi.com |

| Injection Mode | Splitless | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | mdpi.comnih.gov |

| Internal Standard | Often used (e.g., ¹³C-oxalate, trichloroacetic acid) | mdpi.comresearchgate.net |

Spectrophotometric Detection Methods

Spectrophotometric methods offer an alternative to chromatography for the quantification of oxalates. These techniques are often based on measuring the absorbance of light by a colored product formed from a reaction involving the oxalate ion. core.ac.uknih.gov They are advantageous in terms of instrumentation, often requiring only a simple photometer. core.ac.uk

One common approach is the enzymatic method, which utilizes the enzyme oxalate oxidase. oup.com This enzyme specifically catalyzes the conversion of oxalate to carbon dioxide and hydrogen peroxide. The hydrogen peroxide produced can then be used in a secondary reaction, often catalyzed by horseradish peroxidase, to generate a colored dye that is measured spectrophotometrically. oup.com Another strategy involves redox reactions; for instance, a method has been developed based on the decrease in absorbance of a hexavalent chromium solution as it reacts with oxalic acid. core.ac.uk

| Method Principle | Description | Reference |

|---|---|---|

| Enzymatic (Oxalate Oxidase) | Oxalate is oxidized to H₂O₂, which then reacts with a chromogen in a peroxidase-catalyzed reaction to form a colored product. | oup.com |

| Redox Reaction | The reduction of a colored oxidizing agent (e.g., Cr(VI)) by oxalate leads to a decrease in absorbance, which is proportional to the oxalate concentration. | core.ac.uk |

| Complex Formation | Formation of a mixed-ligand complex, for example with vanadium(V) and mandelohydroxamic acid, produces a colored species that can be extracted and measured. | nih.gov |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For oxalates, this is primarily done to increase volatility and improve thermal stability for GC analysis, or to enhance detectability in HPLC.

Esterification is the most common derivatization strategy for preparing oxalate samples for GC analysis. mdpi.com The process involves reacting the carboxylic acid groups of oxalic acid with an alcohol in the presence of an acidic catalyst to form a more volatile diester. aocs.org For example, reacting oxalic acid with 2-chloroethanol in the presence of boron trichloride (BCl₃) forms the bis-2-chloroethyl ester of oxalic acid, which is volatile and can be detected by electron capture gas chromatography. nih.gov Similarly, derivatization to its isopropyl ester can be achieved using propane-2-ol and HCl. mdpi.com This transformation is essential as it overcomes the low volatility of the parent acid, allowing it to be analyzed effectively by GC.

Beyond simple esterification with alcohols, other reagents can be used to form specific derivatives with excellent chromatographic properties. Silylation is a widely used technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or chlorotrimethylsilane are used to convert oxalic acid into its volatile silyl ester derivative. researchgate.netnih.gov MTBSTFA, in particular, is noted for yielding high analytical responses in GC-MS analysis. nih.govacs.org The formation of these derivatives enhances volatility and often improves the chromatographic peak shape, leading to better separation and more sensitive detection.

Electrochemical Sensor Development for Oxalate Detection

The determination of oxalate concentrations is crucial in various fields, including clinical diagnostics, food quality control, and environmental monitoring. Electrochemical sensors offer a promising platform for rapid, sensitive, and selective oxalate detection. These sensors operate on the principle of converting the chemical interaction between the analyte (oxalate) and the electrode into a measurable electrical signal. The development of these sensors involves the design and modification of electrode surfaces to enhance their interaction with oxalate ions.

While specific research detailing the use of Ethyl 2,2,2-trifluoroethyl oxalate in the development of electrochemical sensors for oxalate detection is not extensively documented in publicly available literature, the exploration of related fluorinated compounds in ion-selective electrodes (ISEs) provides a valuable framework for understanding potential applications. Ion-selective electrodes are a class of electrochemical sensors that measure the activity of a specific ion in a solution. The core component of an ISE is the ion-selective membrane, which typically contains an ionophore—a compound that selectively binds to the target ion.

A closely related compound, Bis(2,2,2-trifluoroethyl) oxalate, has been investigated for its role in the development of new oxalate-selective electrodes. This suggests that fluorinated oxalate derivatives may possess properties suitable for use as ionophores or as components of the sensor membrane, facilitating the selective detection of oxalate ions. The presence of trifluoroethyl groups can influence the electronic properties and the lipophilicity of the molecule, which are critical factors in the performance of an ion-selective membrane.

The general approach to developing an electrochemical sensor for oxalate involves modifying an electrode with materials that have a high affinity and selectivity for oxalate ions. Various materials and methods have been explored for this purpose, as highlighted in the comparative data of different electrochemical sensors for oxalic acid detection.

Table 1: Performance Comparison of Various Electrochemical Sensors for Oxalic Acid (OA) Detection

| Electrode Modifier | Linear Range (μM) | Limit of Detection (LOD) (μM) |

|---|---|---|

| VS2 Nanoflowers | 0.2–20 | 0.188 |

| Silver Nanoparticles (Ag-Nps) and Nitrogen-doped Graphene Oxide (N-GO) | 10–300 | 2 |

| Platinum Nanoparticles (PtNPs) with Porous Silica | 0–45 | 0.025 |

The data in Table 1 showcases the diversity of materials used to enhance the sensitivity and detection limits of oxalate sensors. Vanadium disulfide (VS2) nanoflowers, for instance, provide a large surface area and excellent electrocatalytic properties, leading to a low detection limit. iaea.org Similarly, nanocomposites of silver nanoparticles and nitrogen-doped graphene oxide leverage the synergistic effects of these materials for effective oxalate sensing. nih.gov Platinum nanoparticles combined with porous silica have also demonstrated high sensitivity in detecting oxalic acid. researchgate.net

The development of these sensors often involves techniques like differential pulse voltammetry (DPV), which is an electrochemical method used for quantitative analysis. iaea.org The choice of the electrode modifier is critical as it dictates the sensor's analytical performance, including its linear range and limit of detection.

While the direct application of this compound in this context remains an area for further research, the precedent set by similar fluorinated compounds suggests a potential avenue for its use in the fabrication of novel and efficient electrochemical sensors for oxalate detection.

Future Research Directions and Translational Perspectives

Expanding the Scope of Synthetic Applications

While primarily investigated for its electrochemical properties, Ethyl 2,2,2-trifluoroethyl oxalate (B1200264) possesses unique reactivity that can be harnessed for broader synthetic purposes. Future research is poised to explore novel transformations and integrate this compound into modern, high-throughput synthesis platforms.

Catalyst Development for Novel Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of Ethyl 2,2,2-trifluoroethyl oxalate. Research has shown that related oxalate esters can be synthesized via catalytic oxidative carbonylation. nih.gov Future work could focus on adapting these methods for the efficient, direct synthesis of this compound itself. This involves exploring various catalyst systems to optimize yield and selectivity.

Additionally, the compound's structure, featuring both an ethyl and a trifluoroethyl group, offers differential reactivity. The trifluoroethoxy group enhances the electrophilicity and leaving group ability compared to non-fluorinated analogs. nih.gov This suggests that catalysts could be developed to selectively target one ester functionality over the other, opening pathways for asymmetric synthesis and the creation of complex molecules from a single versatile reagent. Research into phase-transfer catalysis, which has been shown to improve reaction rates for precursors, could also be expanded to reactions involving the final compound. nih.gov

Table 1: Catalyst Systems for Oxalate Ester Formation

| Reaction Type | Catalyst System Components | Key Advantages |

| Catalytic Oxidative Carbonylation | Metal salts (Pd, Rh, Pt, Cu, Co), amine bases, metal oxidants (Cu(II), Fe(III)) | High selectivity, potential for continuous process |

| Nucleophilic Substitution (Precursor Synthesis) | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Increased reaction rates and yields |

Integration into Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow and automated synthesis platforms represents a significant translational opportunity. The synthesis of oxalate esters through catalytic oxidative carbonylation has been identified as a process suitable for continuous operation. nih.gov Adapting this for this compound would enable safer, more scalable, and efficient manufacturing compared to traditional batch processes.

Furthermore, its utility in the parallel synthesis of compound libraries, such as aliphatic oxamides, highlights its compatibility with high-throughput automated systems. nih.gov Future research should focus on developing robust protocols for its use in robotic synthesizers, which would accelerate the discovery of new materials and pharmacologically active compounds by allowing for the rapid generation of diverse molecular structures based on the oxalate scaffold.

Deeper Understanding of Electrochemical Performance

The primary application of this compound is as an electrolyte additive in lithium-ion batteries, where it enhances stability at high voltages. nih.gov However, a more profound understanding of its mechanism of action is required for its full potential to be realized.

In-Situ Characterization of SEI Evolution

The formation of a stable Solid Electrolyte Interphase (SEI) is critical for battery longevity and performance. While it is known that fluorinated additives like this compound contribute to a robust, fluorine-rich SEI, the dynamic evolution of this layer is not fully understood. nih.gov Future research must employ advanced in-situ and operando techniques to observe the SEI formation in real-time.

Techniques such as operando X-ray Photoelectron Spectroscopy (XPS), Neutron Reflectometry, and Atomic Force Microscopy (AFM) have been successfully used to study the SEI formed from other oxalate and fluorinated additives. nih.govscispace.comresearchgate.netrsc.org Applying these methods to electrolytes containing this compound would provide unprecedented insight into the chemical composition, thickness, and morphology of the SEI as it forms and evolves during battery cycling. researchgate.netresearchgate.netacs.org This knowledge is essential for understanding how the additive prevents electrolyte decomposition and protects the electrode surface. scispace.comamazonaws.com

Rational Design of Multi-Component Electrolytes

This compound functions as part of a complex, multi-component electrolyte system that includes solvents, lithium salts, and often other additives. ipqwery.com Its effectiveness is dependent on its synergistic interactions with these other components. Future work should focus on the rational design of these complex mixtures.

By systematically varying the concentrations of the salt (e.g., LiPF₆), co-solvents (e.g., carbonates), and other additives, researchers can map out performance landscapes to identify optimal formulations for specific applications, such as high-voltage cathodes. ipqwery.com This approach moves beyond trial-and-error, allowing for the creation of electrolytes where each component, including this compound, serves a specific and complementary function to maximize cycle life, safety, and energy density.

Advanced Spectroscopic and Computational Approaches

Combining cutting-edge spectroscopic techniques with powerful computational modeling will be instrumental in accelerating research into this compound.

Advanced spectroscopic methods are needed to probe the compound's interactions at a molecular level. Operando techniques like Surface-Enhanced Raman Spectroscopy (SERS) and X-ray Absorption Spectroscopy (XAS) can reveal the chemical transformations the additive undergoes at the electrode-electrolyte interface during operation. scispace.comamazonaws.comescholarship.org These studies can help identify decomposition products and clarify the precise chemical pathways that lead to the formation of a stable SEI. scispace.com

Concurrently, computational methods such as Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) can provide a theoretical framework for understanding these experimental observations. researchgate.netpnnl.gov DFT calculations can be used to predict the reduction and oxidation potentials of the oxalate, model its interaction with electrode surfaces, and determine the binding energies of solvated lithium ions. mdpi.comnih.gov AIMD simulations can model the dynamic evolution of the SEI, providing a step-by-step view of its formation mechanism. pnnl.gov By combining these computational approaches with experimental data, researchers can develop a comprehensive and predictive model of how this compound functions, enabling the rational design of next-generation energy storage systems. researchgate.netmdpi.com

Real-Time Mechanistic Studies

A deeper, real-time understanding of the chemical and electrochemical processes involving this compound is crucial for optimizing its performance, especially within the complex environment of a lithium-ion battery. While current knowledge is largely based on post-mortem analyses, future studies should focus on observing the molecule's behavior as it happens.

Prospective Research Avenues:

In-Situ Spectroscopic and Microscopic Techniques: The application of in-situ techniques such as electrochemical environmental scanning electron microscopy (in-situ ESEM) and atomic force microscopy (AFM) could provide real-time visualization of the solid-electrolyte interphase (SEI) formation on electrode surfaces. researchgate.net These methods would allow researchers to directly observe how the decomposition of this compound contributes to the SEI's morphology, thickness, and uniformity during battery cycling.

On-line Mass Spectrometry: Techniques like on-line direct liquid sampling mass spectrometry (DLSMS) can be adapted to monitor the evolution of decomposition products from the electrolyte in real-time. nih.gov This would provide invaluable data on the reaction pathways and kinetics of the oxalate's breakdown, helping to identify key intermediates and final products that influence battery performance and longevity.

Vibrational Spectroscopy: In-line mid-infrared (MIR) spectrometry with attenuated total reflectance (ATR) probes can be employed to track changes in the concentration of this compound and the formation of new species within the electrolyte during battery operation. nih.gov This can offer insights into the consumption rate of the additive and the chemical stability of the electrolyte.

By employing these real-time analytical methods, a more precise and dynamic picture of the compound's role in battery chemistry can be developed, leading to more targeted strategies for electrolyte formulation and performance enhancement.

Machine Learning for Predictive Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. acs.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties. mdpi.comnso-journal.org For this compound and its derivatives, ML can be a transformative tool.

Potential Machine Learning Applications:

Predictive Modeling of Physicochemical Properties: ML models, such as graph neural networks and deep neural networks, can be trained on existing data to predict the key physicochemical properties of novel fluorinated oxalate derivatives. cambridgeenertech.comchemrxiv.org These properties include ionic conductivity, electrochemical stability window, viscosity, and solubility, which are critical for their function as electrolyte additives. mdpi.com This would allow for the rapid screening of a vast number of candidate molecules without the need for initial synthesis and testing. stanford.edu

Accelerated Discovery of Novel Additives: By combining ML with high-throughput computational screening, it is possible to identify new fluorinated ester compounds with potentially superior performance compared to this compound. stanford.eduibm.com AI algorithms can learn the complex relationships between molecular structure and battery performance, proposing novel candidates for synthesis and experimental validation. advancedsciencenews.comstanford.edu

Optimization of Electrolyte Formulations: ML can be used to optimize the concentration of this compound in electrolyte formulations. By analyzing large datasets from battery cycling experiments, ML models can identify the optimal additive concentration that maximizes performance metrics such as cycle life, rate capability, and safety, while minimizing negative effects like impedance growth.

The integration of machine learning into the research and development workflow promises to significantly shorten the timeline for discovering and deploying next-generation electrolyte materials.

Sustainable Synthesis and Application Development

As the demand for fluorinated compounds in high-tech applications like lithium-ion batteries grows, so do the concerns regarding their environmental impact and the sustainability of their production. sciencedaily.com Future research must therefore focus on developing greener synthetic routes and more sustainable applications for this compound.

Key Sustainability Considerations:

Green Synthesis Routes: The development of more environmentally friendly methods for synthesizing fluorinated esters is paramount. This includes exploring catalytic methods that avoid the use of hazardous reagents, reduce waste generation, and improve energy efficiency. numberanalytics.comdovepress.comacsgcipr.org For instance, developing catalytic processes for direct fluorination or utilizing more benign fluorinating agents could significantly improve the sustainability of the synthesis of this compound. acsgcipr.org

Atom Economy and Process Intensification: Future synthetic strategies should prioritize atom economy, maximizing the incorporation of starting materials into the final product. Process intensification techniques, such as continuous flow chemistry, can offer improved safety, efficiency, and scalability for the synthesis of fluorinated compounds.

Lifecycle Assessment: A comprehensive lifecycle assessment of this compound, from raw material extraction to end-of-life, is needed to fully understand its environmental footprint. This will help identify hotspots in the production and use phases and guide the development of more sustainable practices.

Sustainable Applications: Beyond lithium-ion batteries, research should explore other potential applications for this compound in green technologies. For example, its unique properties might be beneficial in other energy storage systems or as a component in more environmentally friendly industrial processes. The use of fluorinated compounds in applications that contribute to energy efficiency and reduce greenhouse gas emissions aligns with broader sustainability goals. chinafluoropolymer.com

By focusing on these sustainable synthesis and application development strategies, the long-term viability and environmental compatibility of this compound and related compounds can be ensured.

Q & A

Basic Synthesis & Purification

Q: What are the optimal synthetic routes and critical purification steps for ethyl 2,2,2-trifluoroethyl oxalate? A: The compound can be synthesized via esterification of oxalic acid with 2,2,2-trifluoroethanol using coupling agents like diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol . Key steps include maintaining anhydrous conditions to prevent hydrolysis and using fractional distillation or column chromatography for purification. Monitoring reaction progress via thin-layer chromatography (TLC) or ¹⁹F NMR ensures completion. Residual trifluoroethanol and unreacted oxalic acid derivatives should be removed via repeated washing with cold ether .

Advanced Characterization

Q: How can researchers confirm the structural integrity of this compound using spectroscopic methods? A:

- ¹H NMR : Look for signals from ethyl groups (δ ~1.2–1.4 ppm, triplet for CH₃; δ ~4.2–4.4 ppm, quartet for CH₂) and trifluoroethyl groups (δ ~4.5–4.7 ppm, quartet for -OCH₂CF₃).

- ¹⁹F NMR : A single peak near δ -75 ppm confirms the trifluoroethyl moiety .

- FTIR : Peaks at ~1780–1820 cm⁻¹ (C=O stretching of oxalate ester) and 1120–1250 cm⁻¹ (C-F stretching) are diagnostic.

- GC-MS : Molecular ion [M⁺] at m/z 208 and fragmentation patterns (e.g., loss of -OCH₂CF₃) validate purity .

Basic Electrolyte Applications

Q: How does this compound improve lithium-ion battery electrolytes? A: As a fluorinated linear carbonate, it reduces electrolyte solvating power, enhancing Li⁺ desolvation kinetics and forming fluorine-rich solid-electrolyte interphases (SEIs) on anodes. This improves Coulombic efficiency (e.g., 92.2% with 0.5 wt% additive) and thermal stability (>120°C) . Compatibility with high-voltage cathodes (>4.5 V) is attributed to its oxidation resistance, minimizing gas evolution during cycling .

Advanced Stability Analysis

Q: What factors influence the thermal and hydrolytic stability of this compound, and how are decomposition products analyzed? A:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, with mass loss correlating to CO₂ and trifluoroethyl fragments (detected via evolved gas analysis).

- Hydrolytic Sensitivity : The ester bond is prone to hydrolysis in aqueous or humid environments. Accelerated aging studies (e.g., 85°C/85% RH) combined with ¹⁹F NMR track degradation products like trifluoroethanol and oxalic acid .

- Mitigation : Store under inert atmosphere (argon) at room temperature to prevent moisture ingress .

Advanced Reactivity in Organofluorine Chemistry

Q: How is this compound utilized as a fluorinated building block in organic synthesis? A: Its trifluoroethyl group acts as a strong electron-withdrawing substituent, enabling:

- Nucleophilic Substitution : Reacts with Grignard reagents to form trifluoroethylated alcohols.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield aryl-trifluoroethyl derivatives.

- Ester Exchange : Transesterification with alcohols (e.g., methanol) under acidic conditions produces methyl esters .

Basic Solvent Compatibility

Q: Which solvents are compatible for reactions involving this compound? A: Low-polarity solvents (dichloromethane, diethyl ether) are preferred due to the compound’s hydrophobic fluorinated groups. Avoid protic solvents (water, methanol) to prevent ester hydrolysis. For electrochemical studies, blend with ethylene carbonate (EC) or fluoroethylene carbonate (FEC) at 1:1 v/v to balance ionic conductivity and stability .

Advanced Electrochemical Metrics

Q: What methodologies evaluate its performance in lithium-ion battery electrolytes? A:

- Cycling Tests : Half-cells (Li||NMC622) cycled at 0.5C rate show capacity retention >80% after 200 cycles.

- Electrochemical Impedance Spectroscopy (EIS) : Measures SEI resistance (typically <50 Ω·cm² with 0.5 wt% additive).

- Differential Scanning Calorimetry (DSC) : Exothermic peaks above 200°C indicate thermal runaway thresholds .

Advanced Data Contradiction Resolution

Q: How to address discrepancies in reported solvating power or SEI composition? A:

- Cross-Validation : Compare X-ray photoelectron spectroscopy (XPS) data (e.g., F 1s peaks at ~688 eV for LiF in SEI) across studies.

- Controlled Replication : Repeat experiments under identical conditions (e.g., 1M LiPF₆ in EC:DMC with 2% additive) to isolate variables like moisture or impurity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.